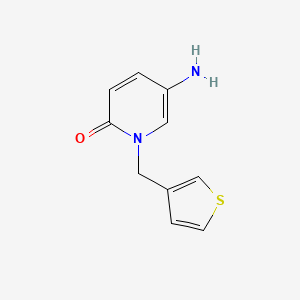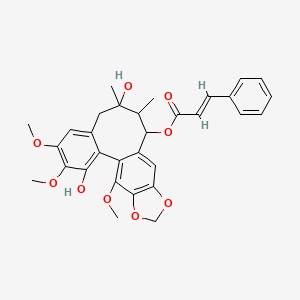
LongipedlignanC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LongipedlignanC is a naturally occurring lignan compound found in various plant species. Lignans are a group of chemical compounds known for their antioxidant and anti-inflammatory properties. This compound has garnered attention in recent years due to its potential therapeutic applications in medicine and its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanC typically involves several steps, including the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. Common synthetic routes include:
Extraction: The initial step involves extracting lignan precursors from plant materials using solvents such as ethanol or methanol.
Chemical Modification: The extracted precursors undergo chemical reactions, such as oxidation or reduction, to form this compound. These reactions often require specific catalysts and controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-pressure homogenization and solvent extraction are commonly used in industrial settings.
化学反応の分析
Types of Reactions
LongipedlignanC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced derivatives, each with unique chemical and biological properties.
科学的研究の応用
LongipedlignanC has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of lignan chemistry and synthesis.
Biology: Researchers investigate the biological activities of this compound, including its antioxidant and anti-inflammatory effects.
Medicine: this compound shows potential as a therapeutic agent for treating various diseases, such as cancer and cardiovascular disorders.
Industry: this compound is explored for its use in developing natural antioxidants and preservatives for food and cosmetic products.
作用機序
The mechanism of action of LongipedlignanC involves its interaction with specific molecular targets and pathways in the body. This compound exerts its effects by:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Molecular Targets: this compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
類似化合物との比較
LongipedlignanC is compared with other lignan compounds, such as:
Secoisolariciresinol: Another lignan with antioxidant properties, but with a different chemical structure.
Matairesinol: Known for its anti-cancer properties, but less potent than this compound in certain applications.
Pinoresinol: Exhibits similar antioxidant activities but differs in its molecular targets and pathways.
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a promising compound for various scientific and industrial applications.
特性
分子式 |
C31H32O9 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
(3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O9/c1-17-27(40-23(32)12-11-18-9-7-6-8-10-18)20-14-22-29(39-16-38-22)30(37-5)25(20)24-19(15-31(17,2)34)13-21(35-3)28(36-4)26(24)33/h6-14,17,27,33-34H,15-16H2,1-5H3/b12-11+ |
InChIキー |
XMDCPPXGDCPCGZ-VAWYXSNFSA-N |
異性体SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)/C=C/C5=CC=CC=C5 |
正規SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


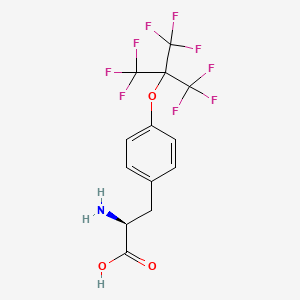




![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
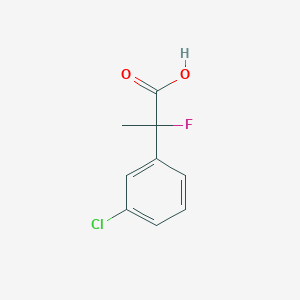

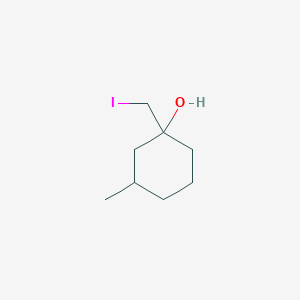

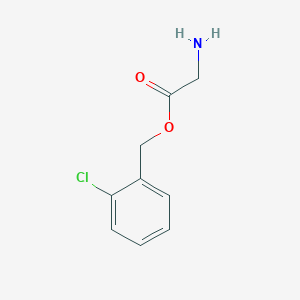
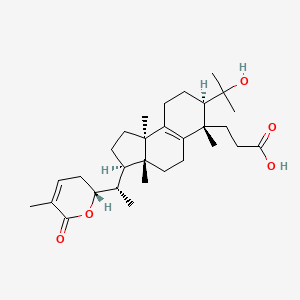
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
